REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7]([N+:16]([O-:18])=[O:17])[C:8]([O:14][CH3:15])=[C:9]([CH:13]=1)[C:10]([OH:12])=[O:11])([CH3:4])([CH3:3])[CH3:2].S(Cl)(Cl)=O.O.[C:24](OCC)(=O)C>CO>[C:1]([C:5]1[CH:6]=[C:7]([N+:16]([O-:18])=[O:17])[C:8]([O:14][CH3:15])=[C:9]([CH:13]=1)[C:10]([O:12][CH3:24])=[O:11])([CH3:4])([CH3:2])[CH3:3]
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(C(=C(C(=O)O)C1)OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.32 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
is heated for 12 hours to 60° C
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted twice with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The combined organic phases are dried on magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
The residue thus obtained
|
Type
|
CUSTOM
|
Details
|
is chromatographed on silica gel (cyclohexane/ethyl acetate (98:2 to 60:40)
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C=1C=C(C(=C(C(=O)OC)C1)OC)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |